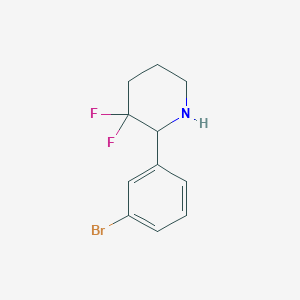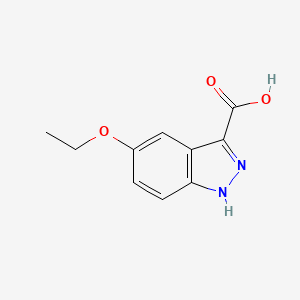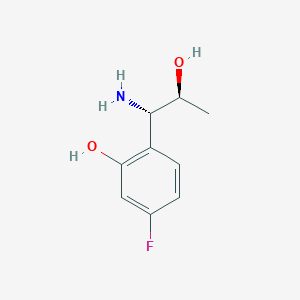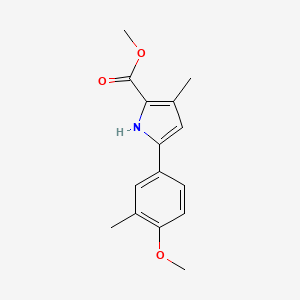
3-Bromo-4-chloro-5-methoxybenzoylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-chloro-5-methoxybenzoylchloride is an organic compound with the molecular formula C8H6BrClO2 It is a derivative of benzoyl chloride, featuring bromine, chlorine, and methoxy substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-5-methoxybenzoylchloride typically involves the chlorination and bromination of 5-methoxybenzoyl chloride. The process can be summarized as follows:
Starting Material: 5-Methoxybenzoyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large reactors to handle the bromination and chlorination reactions.
Catalyst Recovery: Efficient recovery and recycling of catalysts to minimize costs and environmental impact.
Purification: Purification of the final product through distillation or recrystallization to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-chloro-5-methoxybenzoylchloride undergoes various chemical reactions, including:
Substitution Reactions: Nucleophilic substitution reactions where the chlorine or bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: Oxidation reactions to form corresponding acids or reduction reactions to form alcohols.
Coupling Reactions: Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Coupling: Palladium catalysts (Pd) with boronic acids in the presence of bases like potassium carbonate (K2CO3).
Major Products Formed
Substitution: Formation of substituted benzoyl chlorides.
Oxidation: Formation of 3-Bromo-4-chloro-5-methoxybenzoic acid.
Reduction: Formation of 3-Bromo-4-chloro-5-methoxybenzyl alcohol.
Coupling: Formation of biaryl compounds with various substituents.
Aplicaciones Científicas De Investigación
3-Bromo-4-chloro-5-methoxybenzoylchloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-chloro-5-methoxybenzoylchloride involves its reactivity towards nucleophiles and electrophiles. The compound can act as an electrophile due to the presence of electron-withdrawing groups (bromine and chlorine), making the carbonyl carbon more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations and coupling reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-4-methoxybenzenesulfonyl chloride
- 3-Bromo-4-methoxybenzaldehyde
- 3-Bromo-4-methoxybenzonitrile
Uniqueness
3-Bromo-4-chloro-5-methoxybenzoylchloride is unique due to the combination of bromine, chlorine, and methoxy substituents on the benzene ring. This unique substitution pattern imparts distinct reactivity and properties compared to other similar compounds. For example, the presence of both bromine and chlorine allows for selective substitution reactions, while the methoxy group can influence the electronic properties of the molecule.
Propiedades
Fórmula molecular |
C8H5BrCl2O2 |
|---|---|
Peso molecular |
283.93 g/mol |
Nombre IUPAC |
3-bromo-4-chloro-5-methoxybenzoyl chloride |
InChI |
InChI=1S/C8H5BrCl2O2/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3H,1H3 |
Clave InChI |
PFKGPULDMGLKFF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1)C(=O)Cl)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



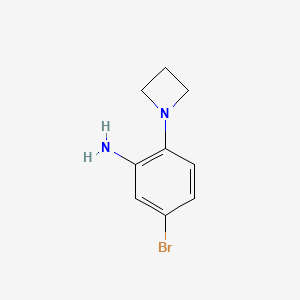
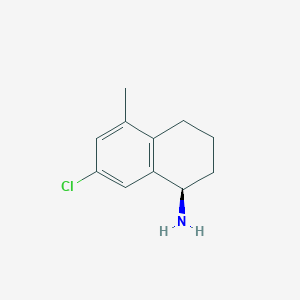
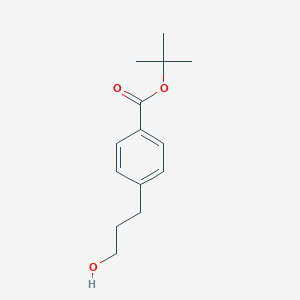

![Methyl (S)-2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13039483.png)
![Benzyl 4-isopropyl-2,6-dihydropyrrolo[3,4-C]pyrazole-5(4H)-carboxylate](/img/structure/B13039491.png)

